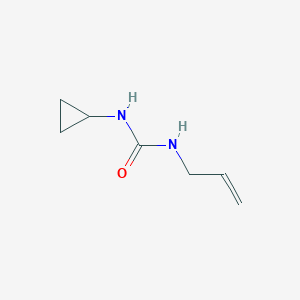
1-Allyl-3-cyclopropylurea
Übersicht
Beschreibung
1-Allyl-3-cyclopropylurea, also known as ACPU, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields of research. ACPU belongs to the class of urea derivatives and is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA). In
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-cyclopropylurea has been studied extensively for its potential applications in various fields of research. One of the most promising applications of 1-Allyl-3-cyclopropylurea is in the field of neuroscience. 1-Allyl-3-cyclopropylurea has been shown to enhance GABAergic neurotransmission by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA. This results in increased levels of GABA in the brain, which can have a calming and anxiolytic effect.
1-Allyl-3-cyclopropylurea has also been studied for its potential applications in the treatment of epilepsy. 1-Allyl-3-cyclopropylurea has been shown to have anticonvulsant properties in animal models of epilepsy. It has been suggested that 1-Allyl-3-cyclopropylurea may act by enhancing GABAergic neurotransmission and reducing the excitability of neurons.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-cyclopropylurea involves the inhibition of GABA transaminase, an enzyme that breaks down GABA. By inhibiting the activity of GABA transaminase, 1-Allyl-3-cyclopropylurea increases the levels of GABA in the brain, which can have a calming and anxiolytic effect. 1-Allyl-3-cyclopropylurea has also been shown to enhance the binding of GABA to its receptors, further enhancing its effects.
Biochemical and Physiological Effects:
1-Allyl-3-cyclopropylurea has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, 1-Allyl-3-cyclopropylurea has been shown to have antioxidant properties. 1-Allyl-3-cyclopropylurea has been shown to reduce oxidative stress in the brain, which can have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Allyl-3-cyclopropylurea in lab experiments is its specificity for GABA transaminase. 1-Allyl-3-cyclopropylurea is a selective inhibitor of GABA transaminase and does not affect other enzymes involved in GABA metabolism. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes.
One of the limitations of using 1-Allyl-3-cyclopropylurea in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research on 1-Allyl-3-cyclopropylurea. One area of research is the development of 1-Allyl-3-cyclopropylurea analogs with improved pharmacokinetic properties. This could include compounds with increased solubility and bioavailability.
Another area of research is the development of 1-Allyl-3-cyclopropylurea-based therapies for neurological disorders. This could include the development of 1-Allyl-3-cyclopropylurea-based drugs for the treatment of epilepsy, anxiety disorders, and other conditions.
Finally, there is a need for further research on the biochemical and physiological effects of 1-Allyl-3-cyclopropylurea. This could include studies on the effects of 1-Allyl-3-cyclopropylurea on oxidative stress, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-8-7(10)9-6-3-4-6/h2,6H,1,3-5H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMEAFWCHVHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857442 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-cyclopropylurea | |
CAS RN |
1216633-76-9 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)








![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)


